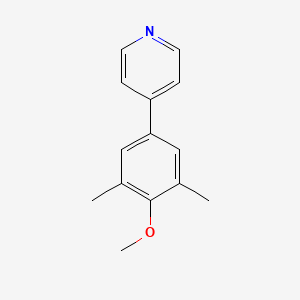

4-(4-methoxy-3,5-dimethylphenyl)pyridine

CAS No.:

Cat. No.: VC8975953

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 4-(4-methoxy-3,5-dimethylphenyl)pyridine |

| Standard InChI | InChI=1S/C14H15NO/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12/h4-9H,1-3H3 |

| Standard InChI Key | NNYYNIREZRKLBC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C2=CC=NC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

4-(4-Methoxy-3,5-dimethylphenyl)pyridine consists of a pyridine ring linked to a tri-substituted phenyl group. The pyridine’s 4-position hosts the phenyl moiety, which itself bears a methoxy group at the 4-position and methyl groups at the 3- and 5-positions. This arrangement creates a planar yet sterically crowded structure, with the methoxy group contributing electron-donating resonance effects, while the methyl groups enhance hydrophobicity .

The molecular formula is C₁₄H₁₅NO, with a calculated molecular weight of 213.28 g/mol. Key structural descriptors include:

-

IUPAC Name: 4-(4-methoxy-3,5-dimethylphenyl)pyridine

-

SMILES: COC1=C(C=C(C(=C1)C)C)C2=CC=NC=C2

-

InChIKey: UYVXNQUBVLSKPA-UHFFFAOYSA-N

Comparative analysis with analogous compounds reveals distinct features. For instance, 4-methoxy-3,5-dimethylpyridine (PubChem CID 15270545) lacks the phenyl extension but shares the methoxy and dimethyl substitution pattern on the pyridine ring . Its molecular weight (137.18 g/mol) is significantly lower, underscoring the mass contribution of the phenyl group in the target compound .

Synthetic Pathways and Optimization

Diazotization and Coupling Strategies

A patent detailing the synthesis of 3,5-dimethyl-4-methoxypyridine derivatives offers a plausible route for constructing the pyridine core. The process involves diazotization of an aminomethyl intermediate under acidic conditions (e.g., glacial acetic acid) followed by hydrolysis to yield methanol derivatives . For 4-(4-methoxy-3,5-dimethylphenyl)pyridine, a Suzuki-Miyaura cross-coupling reaction could couple a boronic acid-functionalized phenyl group (4-methoxy-3,5-dimethylphenylboronic acid) with a 4-halopyridine (e.g., 4-bromopyridine). This method, widely used in heterocyclic chemistry, would require palladium catalysis and optimized conditions to manage steric hindrance from the bulky phenyl substituent .

Challenges in Functionalization

The steric bulk of the 3,5-dimethyl groups on the phenyl ring may impede coupling reactions, necessitating high-temperature conditions or bulky ligands to stabilize the palladium catalyst. Additionally, the methoxy group’s susceptibility to demethylation under acidic or oxidative conditions requires careful selection of protecting groups during synthesis .

Physicochemical and Spectral Properties

Solubility and Partition Coefficients

The compound’s lipophilicity is influenced by both the methoxy (logP contribution: ~0.7) and methyl groups (logP contribution: ~0.5 each). Predicted logP values (e.g., 2.8–3.2) suggest moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited (<1 mg/mL) due to the absence of ionizable groups .

Spectroscopic Characterization

-

NMR: The proton NMR spectrum would feature aromatic signals between δ 6.5–8.5 ppm, with distinct singlet(s) for the methoxy group (δ ~3.8 ppm) and methyl groups (δ ~2.3 ppm).

-

IR: Stretching vibrations for the pyridine ring (≈1600 cm⁻¹) and methoxy C–O bond (≈1250 cm⁻¹) would dominate .

-

Mass Spectrometry: The molecular ion peak (m/z 213.28) and fragmentation patterns (e.g., loss of –OCH₃, m/z 181) would confirm the structure .

Comparative Analysis of Pyridine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume